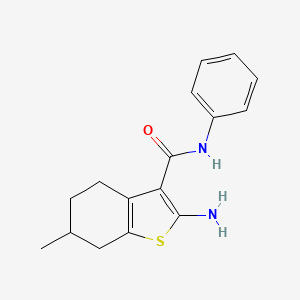

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 306752-53-4, molecular formula: C₁₆H₁₈N₂OS) is a tetrahydrobenzothiophene derivative with a carboxamide moiety substituted at the N-phenyl position and a methyl group at the 6-position of the bicyclic core. Its synthesis typically involves cyclocondensation reactions followed by functional group modifications . Safety data indicate it is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWNQSQLJJGULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: Starting with a thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions. For example, a Friedel-Crafts acylation followed by cyclization can be employed.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzothiophene core yields a nitro compound, which is then reduced to the corresponding amine.

Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as using methyl iodide in the presence of a base.

Formation of the Carboxamide: The carboxamide group is typically introduced by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Catalysts and Reagents: Use of efficient catalysts and reagents to facilitate each step.

Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophene core and substituents undergo oxidation under controlled conditions:

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 50°C | Sulfoxide derivatives | Selective oxidation at sulfur atom | |

| KMnO₄ (acidic) | Ketone formation at methyl substituents | Partial ring dehydrogenation observed | |

| Ozone (O₃) in CH₂Cl₂, -78°C | Cleavage of tetrahydro ring | Forms dicarbonyl intermediates |

Reduction Reactions

Reductive modifications target the carboxamide and aromatic systems:

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Reduction of carboxamide to amine | Yields primary amine derivative | |

| H₂/Pd-C (ethanol, 60 psi) | Partial saturation of phenyl ring | Retains heterocyclic sulfur integrity | |

| NaBH₄/I₂ (CH₃CN) | Thiol generation from benzothiophene | Requires anhydrous conditions |

Substitution Reactions

The amino and carboxamide groups participate in nucleophilic/electrophilic substitutions:

Amide Bond Modifications

Electrophilic Aromatic Substitution

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Br₂ (FeBr₃ catalyst, CHCl₃) | Bromination at C4 of benzothiophene | Ortho/para director effects observed | |

| HNO₃/H₂SO₄ (-10°C) | Nitro derivatives | Requires cryogenic conditions |

Cycloaddition and Ring-Opening Reactions

The tetrahydro-benzothiophene system participates in ring-expansion reactions:

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Dienophiles (Diels-Alder conditions) | Fused bicyclic compounds | Endo preference in stereochemistry | |

| Photolysis (UV, 254 nm) | Ring-opened thiophene derivatives | Generates conjugated dienes |

Solvent-Dependent Tautomerism

The compound exhibits pH-sensitive tautomeric behavior:

| Conditions | Dominant Form | Implications | References |

|---|---|---|---|

| Acidic (pH < 3) | Thione tautomer | Enhanced electrophilicity at S | |

| Neutral/Basic (pH 7–12) | Thiol tautomer | Facilitates metal coordination |

Industrial-Scale Reaction Considerations

Key parameters for scalable synthesis:

Mechanistic Insights

-

Amide Coupling : Proceeds via activation of carboxylic acid to O-acylisourea intermediate (EDC-mediated) or uronium salts (HATU-mediated) .

-

Sulfur Oxidation : Follows a radical pathway with H₂O₂, confirmed by ESR spectroscopy.

-

Tautomerism : Stabilized by intramolecular hydrogen bonding between amino and carboxamide groups .

This compound’s versatile reactivity profile enables applications in medicinal chemistry (e.g., RORγt modulation ), materials science (photoresponsive polymers), and asymmetric catalysis (chiral ligand design ). Further studies should explore enantioselective synthetic routes and biological target engagement mechanisms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.29 g/mol

- CAS Number : 95211-68-0

- Structural Formula :

This structure contributes to its biological activity by allowing interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as an antiviral agent. Its derivatives have been shown to exhibit significant activity against various viruses, including those responsible for hepatitis and other viral infections. For example, compounds derived from this scaffold demonstrated effective inhibition of RNA-dependent RNA polymerase, a crucial enzyme in viral replication processes .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated several derivatives for their efficacy against a range of bacterial strains and found that some exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections .

Analgesic and Anti-inflammatory Effects

The compound's structural features allow it to interact with pain receptors and inflammatory pathways. Preliminary evaluations suggest that it may serve as a foundation for developing new analgesics or anti-inflammatory drugs. The mechanism involves modulation of pain signaling pathways, providing relief in conditions like arthritis or neuropathic pain .

Case Study 1: Antiviral Efficacy

In a controlled study, the antiviral effects of several synthesized derivatives of this compound were tested against the hepatitis C virus. The most effective derivative showed an EC50 value of 0.54 µM, indicating strong antiviral potential compared to standard treatments .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened against common bacterial pathogens. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus, which is promising for further development into therapeutic agents .

Table: Summary of Biological Activities

Biological Activity

2-Amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophenes, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.

- Phenyl Group : Enhances hydrophobic interactions and π-π stacking with biomolecules.

- Tetrahydrobenzothiophene Core : Provides structural stability and influences pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Studies have shown that thiophene derivatives can exhibit IC50 values in the low micromolar range against these enzymes .

- Anti-inflammatory Activity : In vivo studies demonstrate that compounds similar to this one can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in models of inflammation . The presence of specific substituents like methyl or methoxy groups is believed to enhance this activity.

- Modulation of Gene Expression : Certain derivatives have been shown to negatively regulate the expression of inflammatory cytokines and inhibit signaling pathways such as NF-ĸB and ERK when tested in monocyte models .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX Inhibition | 29.2 | |

| LOX Inhibition | 6.0 | |

| Cytokine Reduction (TNF-α) | Not specified | |

| Anti-inflammatory Efficacy | 58.46% (compared to indomethacin) |

Case Studies

- In Vivo Anti-inflammatory Study :

- Cytokine Expression Modulation :

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothiophene-3-carboxamide scaffold is versatile, with modifications at the 2-amino, 6-position alkyl groups, and N-aryl substituents significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Modifications and Key Properties

Key Observations

Substituent Effects on Bioactivity: N-Aryl Modifications: The introduction of electron-withdrawing groups (e.g., 3-Cl in LOXBlock-1) enhances enzyme inhibition (e.g., 12/15-LOX) by stabilizing ligand-receptor interactions . Conversely, electron-donating groups (e.g., 3-MeO) improve solubility but may reduce binding affinity .

Synthetic Accessibility :

- The parent compound (yield ~60%) and its ethyl ester analog (1b, yield 61%) demonstrate moderate synthetic efficiency, with IR spectra confirming carboxamide (1631 cm⁻¹) and ester (1647 cm⁻¹) functionalities .

- Azomethine derivatives are synthesized via Schiff base reactions with aldehydes, enabling rapid diversification for structure-activity relationship (SAR) studies .

Safety and Toxicity :

Q & A

Q. What are the standard synthetic routes for this compound, and what characterization techniques confirm its structure?

Answer: The synthesis typically involves cyclocondensation of ketones (e.g., 2-methylcyclohexanone) with malononitrile or acylated precursors in the presence of sulfur and a base like diethylamine . For example, derivatives are synthesized via reactions with acid anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or methanol recrystallization . Key characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=C) confirm functional groups .

- X-ray crystallography : Resolves conformational disorder in the tetrahydrobenzothiophene core (e.g., cyclohexene ring adopting half-chair conformations) .

Advanced Question

Q. How can synthetic yields be optimized when steric hindrance or solvent effects impede reactions?

Answer: Yield optimization requires systematic evaluation of:

- Solvent polarity : Dry THF or CH₂Cl₂ minimizes side reactions, while polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in acylations .

- Catalyst selection : Diethylamine accelerates cyclocondensation, while NaH (in THF) is effective for benzyloxy group introductions .

- Temperature control : Reactions at 333 K improve cyclization efficiency, as seen in the synthesis of 2-amino-4-methyl derivatives .

Contradictions in yield data (e.g., 68% vs. lower yields in other studies) may arise from impurities in sulfur or ketone precursors, necessitating rigorous purification of starting materials .

Basic Question

Q. What safety protocols are critical when handling this compound?

Answer: Safety measures derived from SDS data include:

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- PPE : Nitrile gloves and lab coats mitigate dermal exposure; safety goggles prevent ocular contact .

- Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and rinse contaminated skin with soap/water for ≥15 minutes .

Advanced Question

Q. How should contradictory antibacterial activity data among derivatives be analyzed to establish structure-activity relationships (SAR)?

Answer: Contradictions in bioactivity (e.g., varying MIC values against S. aureus) are addressed via:

- Comparative bioassays : Test derivatives under identical conditions (e.g., broth microdilution at pH 7.4) to isolate structural effects .

- Electron-withdrawing vs. donating groups : Fluorine or trifluoromethyl substitutions enhance membrane penetration, while bulky phenyl groups may reduce efficacy .

- Crystallographic data : Planarity of the thiophene ring (r.m.s. deviation = 0.03 Å) correlates with improved stacking in bacterial targets .

Advanced SAR models should integrate molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Question

Q. What methodologies resolve crystallographic disorder in the tetrahydrobenzothiophene core?

Answer: Disorder in the cyclohexene ring (e.g., C6/C7 atoms with 0.81:0.19 occupancy) is refined using:

- SHELXL97 : The EADP command models anisotropic displacement parameters for disordered atoms .

- Occupancy refinement : Part 1 (major conformer) and Part 2 (minor) are assigned based on electron density maps .

- Hydrogen bonding analysis : N–H···N interactions stabilize dimeric motifs (R₂²(12)), guiding accurate disorder resolution .

Basic Question

Q. Which spectroscopic techniques differentiate regioisomers in substituted derivatives?

Answer:

- ¹H NMR : Methyl group splitting patterns (e.g., doublets for axial vs. equatorial positions) distinguish substitution sites .

- NOESY : Correlations between aromatic protons and methyl groups confirm spatial arrangements .

- HRMS : Exact mass measurements (e.g., m/z 286.3919 for C₁₆H₁₈N₂OS) verify molecular formulas .

Advanced Question

Q. How can mechanistic studies clarify the role of the tetrahydrobenzothiophene core in biological activity?

Answer:

- Metabolic stability assays : LC-MS monitors oxidative degradation of the cyclohexene ring in liver microsomes .

- Fluorophore tagging : Labeling the carboxamide group tracks cellular uptake via fluorescence microscopy .

- DFT calculations : Predict electron density distribution to identify nucleophilic/electrophilic sites for target binding .

Advanced Question

Q. What strategies validate the purity of derivatives for pharmacological testing?

Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to separate impurities; ≥98% purity is required for in vitro assays .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

- Thermogravimetric analysis (TGA) : Detect solvent residues (e.g., dichloromethane) that may skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.